Proteome-Wide Degradation Selectivity
TMX-4100 demonstrates significantly improved proteome-wide degradation selectivity compared to its parental compound FPFT-2216. In quantitative proteomic profiling of MOLT4 cells, TMX-4100 effectively degraded PDE6D while sparing IKZF1, IKZF3, and CK1α, whereas FPFT-2216 degraded PDE6D, IKZF1, IKZF3, and CK1α simultaneously [1]. The sole off-target change observed with TMX-4100 was a pronounced alteration in RAB28 levels, a known PDE6D client protein, consistent with on-pathway pharmacology rather than off-target degradation [1]. FPFT-2216's broader degradation profile makes it unsuitable for experiments requiring PDE6D-specific depletion [1].
| Evidence Dimension | Proteome-wide degradation selectivity (number of degraded targets among PDE6D, IKZF1, IKZF3, CK1α) |
|---|---|
| Target Compound Data | TMX-4100: degrades PDE6D only; no degradation of IKZF1, IKZF3, or CK1α detected by quantitative proteomics |
| Comparator Or Baseline | FPFT-2216: degrades PDE6D, IKZF1, IKZF3, and CK1α (4 targets degraded) |
| Quantified Difference | TMX-4100 spares 3 of 4 targets degraded by FPFT-2216 (IKZF1, IKZF3, CK1α); only PDE6D degradation retained |
| Conditions | Quantitative whole-proteome mass spectrometry in MOLT4 cells; compounds tested at degradation-active concentrations (Figure 6A, J. Med. Chem. 2022) |
Why This Matters
For PDE6D-specific mechanistic studies, TMX-4100 eliminates confounding degradation of IKZF1/IKZF3 (therapeutic targets in multiple myeloma) and CK1α, which FPFT-2216 cannot provide.
- [1] Teng, M.; Lu, W.; Donovan, K. A.; et al. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216. J. Med. Chem. 2022, 65 (1), 747–756. doi: 10.1021/acs.jmedchem.1c01832. View Source
